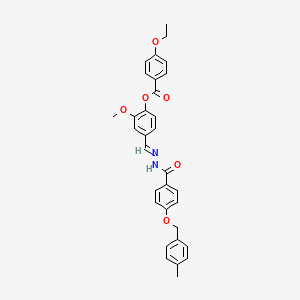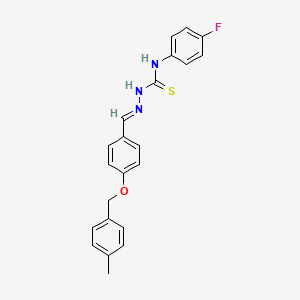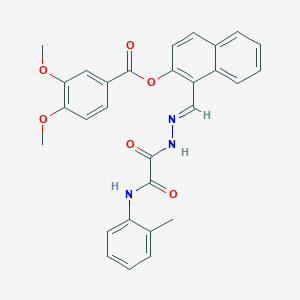![molecular formula C25H21ClN4O4 B12028161 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12028161.png)
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[(2-クロロベンジル)オキシ]フェニル}-N'-[(E)-(2-ヒドロキシ-3-メトキシフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、さまざまな科学分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、3つの炭素原子と2つの窒素原子を含む5員環であるピラゾールコアを特徴としています。クロロベンジル、ヒドロキシ、メトキシなどの官能基の存在は、その独自の化学的特性と反応性に貢献しています。
準備方法
合成経路と反応条件
3-{4-[(2-クロロベンジル)オキシ]フェニル}-N'-[(E)-(2-ヒドロキシ-3-メトキシフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドの合成は、通常、複数のステップを伴います。
ピラゾールコアの形成: これは、ヒドラジンと1,3-ジケトンを酸性または塩基性条件下で反応させることで実現できます。
クロロベンジル基の導入: このステップは、ピラゾール中間体を2-クロロベンジルクロリドと、炭酸カリウムなどの塩基の存在下で反応させることを含みます。
ヒドラジドの形成: 次に、ピラゾール誘導体をヒドラジン水和物と反応させてカルボヒドラジドを形成します。
アルデヒドとの縮合: 最後に、カルボヒドラジドを2-ヒドロキシ-3-メトキシベンザルデヒドと還流条件下で縮合させて、目的の化合物を生成します。
工業的製造方法
この化合物の工業的製造は、高収率と高純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、自動反応器の使用、反応条件の正確な制御、再結晶またはクロマトグラフィーなどの精製技術が含まれます。
化学反応の分析
反応の種類
酸化: 化合物中のヒドロキシ基は、酸化されてケトンを形成することができます。
還元: 存在する場合、ニトロ基はアミンに還元することができます。
置換: クロロベンジル基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 水素化ホウ素ナトリウムまたはパラジウム触媒を用いた水素ガスなどの試薬。
置換: 塩基性条件下で、アミンまたはチオールなどの求核剤。
主要な生成物
酸化: ケトン誘導体の形成。
還元: アミン誘導体の形成。
置換: 使用した求核剤に応じて、置換誘導体の形成。
科学研究への応用
3-{4-[(2-クロロベンジル)オキシ]フェニル}-N'-[(E)-(2-ヒドロキシ-3-メトキシフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: その独自の化学構造により、治療薬としての可能性について調査されています。
工業: 新しい材料と化学プロセスの開発に使用されます。
科学的研究の応用
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
作用機序
この化合物の作用機序は、特定の分子標的と経路との相互作用を伴います。たとえば、その潜在的な抗がん活性は、細胞増殖に関与する特定の酵素またはタンパク質を阻害する能力による可能性があります。ヒドロキシ基やメトキシ基などの官能基の存在は、これらの標的への結合親和性を高めることができます。
類似化合物の比較
類似化合物
- 3-{4-[(4-クロロベンジル)オキシ]フェニル}-N'-[(E)-(2-ヒドロキシ-3-メトキシフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジド
- 3-{4-[(2-クロロベンジル)オキシ]フェニル}-N'-[(E)-(4-ヒドロキシ-3-メトキシフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジド
独自性
3-{4-[(2-クロロベンジル)オキシ]フェニル}-N'-[(E)-(2-ヒドロキシ-3-メトキシフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドの独自性は、明確な化学的特性と反応性を付与する官能基の特定の組み合わせにあります。これは、さまざまな研究用途と潜在的な治療用途のための貴重な化合物になります。
類似化合物との比較
Similar Compounds
- 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and potential therapeutic uses.
特性
分子式 |
C25H21ClN4O4 |
|---|---|
分子量 |
476.9 g/mol |
IUPAC名 |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H21ClN4O4/c1-33-23-8-4-6-17(24(23)31)14-27-30-25(32)22-13-21(28-29-22)16-9-11-19(12-10-16)34-15-18-5-2-3-7-20(18)26/h2-14,31H,15H2,1H3,(H,28,29)(H,30,32)/b27-14+ |
InChIキー |
LSXUYSAGICWRTI-MZJWZYIUSA-N |
異性体SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
正規SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-Ethoxyphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12028106.png)

![6-[(5Z)-5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12028120.png)
![4-methyl-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12028123.png)
![5-(3-Isopropoxyphenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12028133.png)


![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028164.png)
![N'-[(1E)-1-phenylethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12028166.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028167.png)



